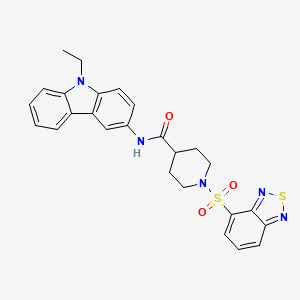![molecular formula C15H19NO3 B7464743 1-[(Benzoylamino)methyl]cyclohexanecarboxylic acid](/img/structure/B7464743.png)
1-[(Benzoylamino)methyl]cyclohexanecarboxylic acid
Descripción general
Descripción
1-[(Benzoylamino)methyl]cyclohexanecarboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound is also known as Baclofen, which is a muscle relaxant and antispastic medication that is commonly used to treat muscle spasms caused by conditions such as multiple sclerosis, spinal cord injuries, and cerebral palsy.
Mecanismo De Acción
The mechanism of action of 1-[(Benzoylamino)methyl]cyclohexanecarboxylic acid involves its ability to act as a gamma-aminobutyric acid (GABA) agonist. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating the excitability of neurons in the central nervous system. Baclofen binds to GABA receptors in the brain and spinal cord, which leads to a reduction in the release of neurotransmitters that cause muscle spasms.
Biochemical and Physiological Effects:
Baclofen has been shown to have several biochemical and physiological effects in the body. It has the ability to reduce the release of excitatory neurotransmitters such as glutamate, which can cause muscle spasms. Baclofen also increases the release of GABA, which has a calming effect on the nervous system. This leads to a reduction in muscle tone and an improvement in muscle spasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[(Benzoylamino)methyl]cyclohexanecarboxylic acid in lab experiments is its ability to reduce muscle spasms and improve muscle tone in animal models. This makes it an ideal compound for studying the mechanisms of spasticity and developing new treatments for conditions such as multiple sclerosis and cerebral palsy. However, one of the limitations of using Baclofen in lab experiments is its potential side effects, which can affect the results of the study.
Direcciones Futuras
There are several future directions for the research on 1-[(Benzoylamino)methyl]cyclohexanecarboxylic acid. One area of research is the development of new drugs that target GABA receptors in a more specific way, which can lead to fewer side effects. Another area of research is the investigation of the long-term effects of Baclofen on muscle tone and spasticity. Additionally, research is needed to determine the optimal dosage and administration of Baclofen for different medical conditions.
Aplicaciones Científicas De Investigación
1-[(Benzoylamino)methyl]cyclohexanecarboxylic acid has been extensively studied for its potential applications in the treatment of various medical conditions. Research has shown that Baclofen has the ability to reduce muscle spasms and improve muscle tone in patients with conditions such as multiple sclerosis, spinal cord injuries, and cerebral palsy.
Propiedades
IUPAC Name |
1-(benzamidomethyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-13(12-7-3-1-4-8-12)16-11-15(14(18)19)9-5-2-6-10-15/h1,3-4,7-8H,2,5-6,9-11H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVPFDGNPVOOMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Benzoylamino)methyl]cyclohexanecarboxylic acid | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1-ethyl-2-methylbenzimidazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7464665.png)
![N-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide](/img/structure/B7464668.png)



![2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid](/img/structure/B7464697.png)

![6,7-Dimethoxy-2-[(5-phenyl-1,3-oxazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7464713.png)

![3-[(3-Chloro-4-methylphenyl)carbamoyl]-1-(4-chlorophenyl)-1-methylsulfonylurea](/img/structure/B7464726.png)



